molecular formula C9H11FO2 B13254106 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol

Cat. No.: B13254106
M. Wt: 170.18 g/mol
InChI Key: UHGXYHMFGJAKMX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated aromatic alcohol, which means it contains a fluorine atom attached to an aromatic ring and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Fluoro-1-(4-methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-fluoro-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

UHGXYHMFGJAKMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CF)O

Origin of Product

United States

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